3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Description

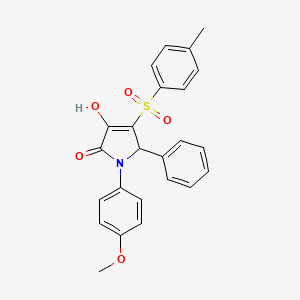

This compound is a pyrrolone derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with hydroxyl, 4-methoxyphenyl, 4-methylbenzenesulfonyl (tosyl), and phenyl groups. The tosyl group (4-methylbenzenesulfonyl) introduces strong electron-withdrawing and steric effects, while the 4-methoxyphenyl substituent contributes electron-donating properties. Structural confirmation of this compound has been achieved via X-ray crystallography using SHELXL software .

Properties

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBYAMUJFBDKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted amide or nitrile.

Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Substitution with Methoxyphenyl and Methylbenzenesulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions, using reagents such as methoxyphenyl halides and methylbenzenesulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonyl group or to convert the pyrrol-2-one core to a more saturated structure.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, sulfonates, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group could yield a simpler aromatic compound.

Scientific Research Applications

Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound could be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism by which 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Notes

Structural Confirmation : The target compound’s crystal structure was refined using SHELXL , ensuring high precision in bond-length and angle determination.

Electronic Analysis : Multiwfn simulations highlight the tosyl group’s role in modulating electron density, a feature absent in fluorinated analogs.

Limitations : Direct comparative biological or solubility data is unavailable; inferences are drawn from substituent chemistry and analogous systems .

Biological Activity

The compound 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C26H25NO5S

- Molecular Weight : 453.55 g/mol

Structural Features

The compound features:

- A pyrrole ring , which is known for its role in various biological activities.

- Hydroxyl (-OH) and methoxy (-OCH₃) groups that enhance solubility and reactivity.

- A tosyl group (-SO₂C₆H₄CH₃) that may influence its binding affinity to proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and tosyl groups are critical for binding, potentially modulating enzyme activity or receptor signaling pathways. These interactions may lead to various pharmacological effects, such as anti-inflammatory or antimicrobial activities.

Antibacterial Activity

Research has indicated that compounds similar to this pyrrole derivative exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrole Derivative A | S. aureus | 32 µg/mL |

| Pyrrole Derivative B | E. coli | 64 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. For example, related compounds have been shown to protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, the antibacterial activity of pyrrole derivatives was evaluated using the agar disc diffusion method. The results indicated that several derivatives, including those with similar structural features to our compound, displayed significant inhibition against S. aureus and Klebsiella pneumoniae .

Study 2: Neuroprotective Properties

Another study highlighted the neuroprotective effects of pyrrole derivatives in human-induced pluripotent stem cell (iPSC) models. The compounds were found to significantly reduce neuronal cell death induced by oxidative stress . This suggests that our compound may also possess similar protective effects.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrole derivatives to identify structural features contributing to their biological activity. Modifications in the aryl ether groups significantly influenced agonist activity at dopamine receptors, suggesting that similar modifications could enhance the efficacy of our compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one?

- Methodology : Base-assisted cyclization is a common approach for pyrrolone derivatives. For example, cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols under reflux conditions (e.g., xylene, 25–30 hours) can yield target compounds. Purification via recrystallization (methanol or aqueous NaOH washes) and characterization via / NMR, FTIR, and HRMS are critical for structural validation .

- Key Data : Typical yields range from 9% (solubility-limited reactions) to 63%, depending on substituent reactivity and purification efficiency .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR : NMR identifies proton environments (e.g., hydroxy or sulfonyl groups), while NMR confirms aryl and carbonyl carbons.

- HRMS : Validates molecular weight and fragmentation patterns.

- FTIR : Detects functional groups (e.g., C=O stretch at ~1700 cm, S=O at ~1350 cm) .

Advanced Research Questions

Q. What strategies address low yields in the sulfonylation step during synthesis?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation.

- Catalysis : Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to improve reaction kinetics.

- Purification : Gradient recrystallization (e.g., methanol/water) or column chromatography for insolubility challenges .

Q. How can computational methods predict the compound’s reactivity or biological activity?

- Methodology :

- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.

- SAR Analysis : Systematically modify substituents (e.g., methoxy, sulfonyl) and correlate with activity .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity).

- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to confirm structure.

- Impurity Profiling : Use HPLC-MS to identify byproducts from side reactions (e.g., incomplete sulfonylation) .

Q. What experimental designs optimize reaction conditions for scale-up?

- Methodology :

- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, time) in a split-plot design to identify critical factors .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to determine rate-limiting steps.

Q. How to assess the environmental impact or toxicity of this compound?

- Methodology :

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity assays.

- Biodegradation Studies : Track compound stability in soil/water systems via LC-MS.

- QSAR Modeling : Predict environmental fate using software like EPI Suite .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.